molecular formula C8H8BrNO B8556305 7-Bromo-2,3-dihydrobenzofuran-5-amine

7-Bromo-2,3-dihydrobenzofuran-5-amine

Cat. No.: B8556305
M. Wt: 214.06 g/mol
InChI Key: AKIWCDYBERZVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydrobenzofuran-5-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 5-position and a bromine atom at the 7-position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran precursor.

    Bromination: The precursor undergoes bromination at the 7-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated intermediate is then subjected to amination at the 5-position using an amine source such as ammonia or an amine derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-Bromo-2,3-dihydrobenzofuran-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,3-dihydrobenzofuran: Lacks the bromine atom at the 7-position.

    7-Bromo-2,3-dihydrobenzofuran: Lacks the amino group at the 5-position.

    5-Amino-7-chloro-2,3-dihydrobenzofuran: Contains a chlorine atom instead of a bromine atom at the 7-position.

Uniqueness

7-Bromo-2,3-dihydrobenzofuran-5-amine is unique due to the presence of both the amino group and bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2

InChI Key

AKIWCDYBERZVKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-5-nitro-2,3-dihydrobenzofuran (2 g) was suspended in acetic acid (5 ml) and water (12 ml). Iron powder (3.5 g) was added and the mixture was heated at reflux for 3hr. The cooled mixture was cooled and filtered through celite. The filtrate was concentrated and azeotroped with toluene. The residue was purified by chromatography on silica using 10% ethyl acetate in hexane as eluent to afford the title compound (1.3 g) as an oil. 1H NMR (250 MHz, CDCl3) δ 3.22 (2H, t, J=7.5 Hz), 3.38 (2H, br s), 4.58 (2H, t, J=8 Hz), 6.51-6.53 (1H, m), 6.63-6.64 (1H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four

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